![molecular formula C15H23N3O4 B5146538 N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as "DEET," is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. However, it is believed that DEET works by interfering with the insect's ability to detect and locate its target. DEET is thought to mask the scent of the host, making it difficult for the insect to locate and bite its target.
Biochemical and Physiological Effects:
DEET has been shown to have minimal toxicity to humans and other mammals. However, it can cause irritation and allergic reactions in some individuals. DEET can also cause skin and eye irritation if it comes into contact with these areas.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments due to its effectiveness in repelling insects. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There is ongoing research into the development of more effective and environmentally friendly insect repellents. Some researchers are exploring the use of natural compounds, such as essential oils, as insect repellents. Others are investigating the use of genetically modified mosquitoes that are unable to transmit diseases. Additionally, there is ongoing research into the development of insect repellent clothing and bed nets that are more effective and longer lasting than current products.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its mechanism of action is not fully understood, it is believed to interfere with the insect's ability to detect and locate its target. DEET has minimal toxicity to humans and other mammals but can cause irritation and allergic reactions in some individuals. Its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal. Ongoing research is focused on the development of more effective and environmentally friendly insect repellents, as well as insect repellent clothing and bed nets.
Synthesemethoden
DEET is synthesized through a reaction between piperidine and nitrofuran. The reaction is carried out in the presence of diethylamine and acetic anhydride. The resulting product is then purified through a series of distillation and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties. It is commonly used in the development of insecticides and insect repellents. DEET has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. DEET is also used in the development of insect repellent clothing and bed nets.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-3-17(4-2)15(19)12-6-5-9-16(10-12)11-13-7-8-14(22-13)18(20)21/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAKXKXELRQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258474 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

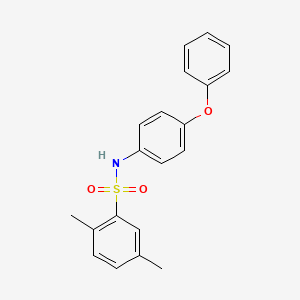
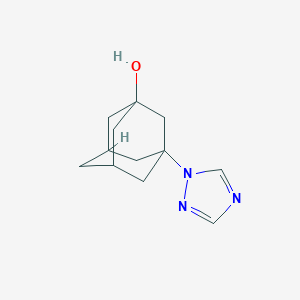
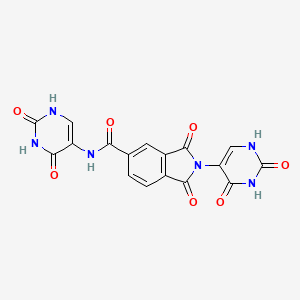
![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5146496.png)
![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)
![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
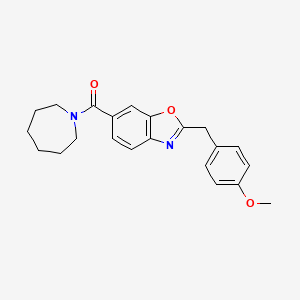
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
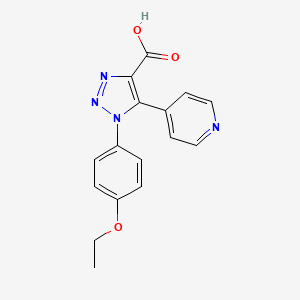
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)

![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)